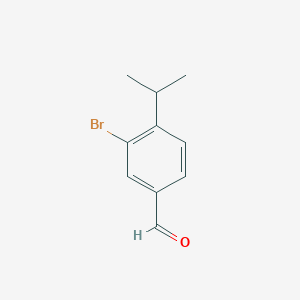

3-Bromo-4-isopropylbenzaldehyde

Cat. No. B8616418

M. Wt: 227.10 g/mol

InChI Key: RRCMWLNCKWZOAW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06547988B2

Procedure details

A one liter four-necked cylindrical shaped reaction flask equipped with a Dean-Stark trap, condenser, thermometer, nitrogen inlet, and a mechanical stirrer was charged with 42 g of D-sorbitol (0.23 mole), 700 mL of cyclohexane, 105 g of 3-bromo-4-ethylbenzaldehyde (0.46 moles), 80 mL of methanol, and 2.5 g of water. The system was then flushed with argon and heated in an oil bath with stirring. The mixture was then heated to a vapor temperature of 41.8° C., at which time 3.0 g of p-toluenesulfonic acid in 40 mL of methanol was slowly added. The reaction was seeded with 1.0 g of 3,4-dimethylbenzylidene sorbitol in 20 mL of methanol. The reaction was then stirred and heated (to about 120° C.) under reflux with removal of water through the Dean Stark trap as cyclohexane was returned to the system. Heating was then recommenced until the vapor temperature reached 70° C., at which time 40 mL of methanol were added slowly. The reaction mixture was allowed to heat up to the same vapor temperature and methanol was added slowly again, and repeated another 5 times. The reaction product (a white gel) was then cooled, neutralized with potassium hydroxide (7 g in 40 mL of methanol), and stripped of the resultant cyclohexane layer (by azeotrope with water). The gel remaining was then filtered and purified in boiling water and boiling methanol, giving 3-bromo-4-isopropylbenzaldehyde as a white solid (108.5 g, 78% yield)(as determined through standard analyses) exhibiting a peak melting transition of 216.3° C. by DSC at 20° C./min.

Name

D-sorbitol

Quantity

42 g

Type

reactant

Reaction Step One

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

O[CH2:2][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CCCCC1.[Br:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[CH2:28][CH3:29])[CH:23]=[O:24].CO>O>[Br:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[CH:28]([CH3:2])[CH3:29])[CH:23]=[O:24]

|

Inputs

Step One

|

Name

|

D-sorbitol

|

|

Quantity

|

42 g

|

|

Type

|

reactant

|

|

Smiles

|

OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

|

Name

|

|

|

Quantity

|

105 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C=O)C=CC1CC

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

41.8 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A one liter four-necked cylindrical shaped reaction flask equipped with a Dean-Stark trap, condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The system was then flushed with argon

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated in an oil bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was slowly added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was then stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated (to about 120° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux with removal of water through the Dean Stark trap as cyclohexane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 70° C., at which time 40 mL of methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added slowly

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to heat up to the same vapor temperature and methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added slowly again

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction product (a white gel) was then cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The gel remaining was then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C=O)C=CC1C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 108.5 g | |

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 207.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |